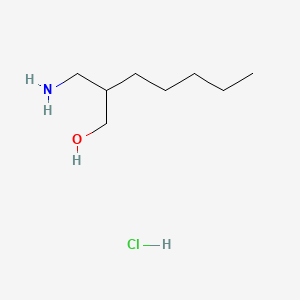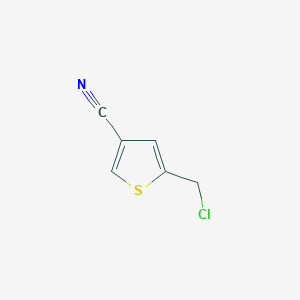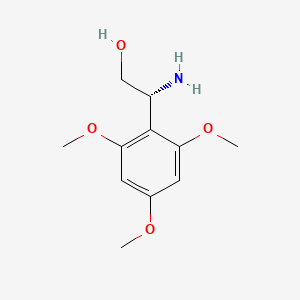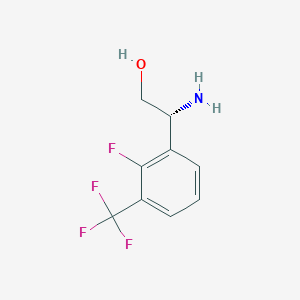![molecular formula C8H6F3NO3 B13559045 2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid](/img/structure/B13559045.png)
2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid is a chemical compound known for its unique structure and properties It features a pyridine ring substituted with a trifluoromethyl group and a hydroxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid typically involves the following steps:
Fluorination Reaction:
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents.
Acetic Acid Formation: The final step involves the formation of the acetic acid moiety, which can be achieved through carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or other reduced derivatives.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparación Con Compuestos Similares
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic Acid: Another compound with a trifluoromethyl group and hydroxyacetic acid moiety.
2-Hydroxy-3-(trifluoromethyl)phenylboronic Acid: A boronic acid derivative with similar structural features.
Uniqueness: 2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H6F3NO3 |
|---|---|
Peso molecular |
221.13 g/mol |
Nombre IUPAC |
2-hydroxy-2-[6-(trifluoromethyl)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)5-2-1-4(3-12-5)6(13)7(14)15/h1-3,6,13H,(H,14,15) |
Clave InChI |
BTLVWDIQBOFKJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(C(=O)O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13558976.png)
![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B13558978.png)
![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)

![2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde](/img/structure/B13558989.png)


![5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid](/img/structure/B13559007.png)



